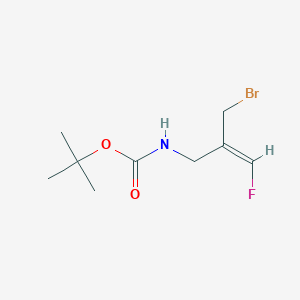

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamates are a group of organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Synthesis Analysis

Carbamates can be synthesized through carbamoylation, a process that involves the reaction of a nucleophile with carbonylimidazolide in water . This method allows for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR’, where R and R’ can be any organic substituent . The structure consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. One common reaction is hydrolysis, where the carbamate is split with water, catalyzed by either an acid or a base . This reaction is reversible and is the reverse of esterification .Wissenschaftliche Forschungsanwendungen

- Carbamates are a class of pesticides used for pest and insect control in agriculture. They act by inhibiting acetylcholinesterase reversibly. Commonly used carbamate pesticides include carbaryl , carbofuran , and aminocarb .

- The symptoms of exposure to carbamates are similar to those of organophosphates, although poisoning from carbamates tends to be of shorter duration .

- (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is employed in palladium-catalyzed synthesis of N-Boc-protected anilines .

- It also plays a role in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

- Research has explored the applications of carbamates and tert-butyl compounds in developing bio-based polymers . Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including those with tert-butyl groups, highlights their potential in creating sustainable materials .

- Strategies for preventing the accumulation of ethyl carbamate (EC) in fermented foods involve physical, chemical, and biological approaches. However, physical treatments may affect flavor, while chemical treatments can lead to environmental pollution and food safety concerns .

- Derivatives of tert-butyl carbamate have been investigated for their inhibitory activity against enzymes. These compounds exhibit moderate to very good inhibitory activity .

- Analytical evaluation of carbamate pesticides in human and environmental matrices is crucial. Suitable extraction and analytical methods are employed to assess their presence and impact .

Pesticide Chemistry and Toxicology

Synthetic Chemistry and Organic Synthesis

Polymer and Material Science

Environmental Chemistry and Food Safety

Biological Activity and Drug Discovery

Analytical Methods and Water Quality Monitoring

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTILTRMBJQAPB-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)

![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)